![molecular formula C15H28N2O2 B2681797 tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate CAS No. 1286272-82-9](/img/structure/B2681797.png)
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered ring with single bonds. Attached to this ring is an amino group (NH2) and a carbamate group (OC(O)NR2), where one of the R groups is a tert-butyl group (C(CH3)3) and the other is a cyclopropylmethyl group (C3H5) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, an amino group, and a carbamate group. The stereochemistry at the 1R* and 4R* positions would also be an important aspect of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The carbamate group could also undergo various reactions, including hydrolysis or reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbamate group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Intermediate Applications
An efficient stereoselective synthesis pathway was established for tert-butyl derivatives, highlighting their role as key intermediates in the synthesis of factor Xa inhibitors. This synthesis route is notable for its control over stereochemistry and scalability, demonstrating the compound's utility in medicinal chemistry (Wang et al., 2017).
Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of biologically active molecules, such as omisertinib (AZD9291). A rapid synthetic method was developed for this purpose, showcasing the compound's significance in pharmaceutical research (Zhao et al., 2017).
Role in Agrochemical Research
Research on spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid involved the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into these analogues. This work demonstrates the compound's utility in developing novel agrochemicals (Brackmann et al., 2005).
Enantioselective Synthesis for Drug Discovery
The compound is a critical intermediate in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides, underscoring its value in the synthesis of nucleoside analogues and its potential applications in antiviral and anticancer drug discovery (Ober et al., 2004).
Contribution to Organic Synthesis Methods
A study on the enantioselective synthesis of a potent CCR2 antagonist highlighted the critical role of tert-butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate as an intermediate. The research presents an iodolactamization process as a key step, illustrating the compound's importance in organic synthesis and drug development (Campbell et al., 2009).
Versatility in Amine Synthesis
The versatility of tert-butyl derivatives in the asymmetric synthesis of amines was also explored. These derivatives facilitate the production of a wide range of highly enantioenriched amines, showcasing the compound's utility in synthesizing complex organic molecules (Ellman et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(cyclopropylmethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-8-6-12(7-9-13)16-10-11-4-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLSQYEOGCGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.